molecular formula C26H19N3O2 B5102887 N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B5102887
M. Wt: 405.4 g/mol
InChI Key: VYSQPYVNQMCHJJ-UHFFFAOYSA-N
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Description

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to a phenyl group and a diphenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c30-25(23(18-9-3-1-4-10-18)19-11-5-2-6-12-19)28-21-14-7-13-20(17-21)26-29-24-22(31-26)15-8-16-27-24/h1-17,23H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSQPYVNQMCHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide typically involves a multi-step process. One common synthetic route starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF. This intermediate is then cyclized with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate to form the oxazole ring. The final step involves a Suzuki coupling reaction with various aryl boronic acids in the presence of a palladium catalyst and cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to comply with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benoxaprofen: An anti-inflammatory agent with a benzoxazole skeleton.

    Zibotentan: An anticancer agent with a 1,3,4-oxadiazole moiety.

Uniqueness

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide is unique due to its combination of an oxazole ring fused to a pyridine ring, which is not commonly found in other compounds

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